molecular formula C20H21BrN4OS B2383629 N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-68-0

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2383629
CAS RN: 391897-68-0
M. Wt: 445.38
InChI Key: UCJWLGKCVLJKKX-UHFFFAOYSA-N
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Description

“N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic compound. It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives involve the condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, leading to high yields .

Scientific Research Applications

Synthesis and Structural Studies

  • An efficient approach for regioselective synthesis involving similar heterocyclic amides has been developed, utilizing microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. These methods contribute to the synthesis of structurally related compounds (Moreno-Fuquen et al., 2019).

Crystallographic Analysis

  • Close relatives of N-[[4-(4-Bromophenyl)-5-Butylsulfanyl-1,2,4-Triazol-3-yl]methyl]benzamide, which crystallized as ethanol monosolvates, show that the independent components are linked by hydrogen bonds to form centrosymmetric four-molecule aggregates (Chinthal et al., 2020).

Biological Activities

  • Novel series of heterocyclic compounds, including similar benzamide derivatives, were synthesized and characterized, showing antibacterial and antifungal activities against various bacteria and fungi (Patel & Patel, 2015).
  • Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, highlighting the potential biological applications of such compounds (Mange et al., 2013).

Antimicrobial Activities

  • Synthesized derivatives of 1,2,4-triazole have been screened for antimicrobial activities, providing insight into the potential use of related compounds in antimicrobial applications (Bektaş et al., 2007).

Antiproliferative and Antilipolytic Activities

  • 1,2,4-Triazole derivatives were synthesized and tested for their antiproliferative activity against cancer cells and inhibition of pancreatic lipase, suggesting potential therapeutic applications for related compounds (Shkoor et al., 2021).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4OS/c1-2-3-13-27-20-24-23-18(25(20)17-11-9-16(21)10-12-17)14-22-19(26)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJWLGKCVLJKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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